2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol
Beschreibung
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol is an organic compound that features a carbazole moiety linked to a butanol chain via an amino group
Eigenschaften
Molekularformel |
C19H24N2O |
|---|---|
Molekulargewicht |
296.4g/mol |
IUPAC-Name |
2-[(9-ethylcarbazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C19H24N2O/c1-3-15(13-22)20-12-14-9-10-19-17(11-14)16-7-5-6-8-18(16)21(19)4-2/h5-11,15,20,22H,3-4,12-13H2,1-2H3 |
InChI-Schlüssel |
GMDMEZBPLAVYCY-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Kanonische SMILES |
CCC(CO)NCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with 2-amino-1-butanol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbazole ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The carbazole moiety may interact with aromatic amino acids in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-ethylcarbazole: Lacks the butanol chain and amino group, making it less versatile in chemical reactions.
2-amino-1-butanol:
N-ethylcarbazole: Similar structure but different functional groups, leading to different chemical and biological properties
Uniqueness
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol is unique due to its combination of a carbazole moiety with an amino-butanol chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
